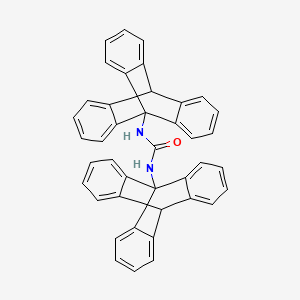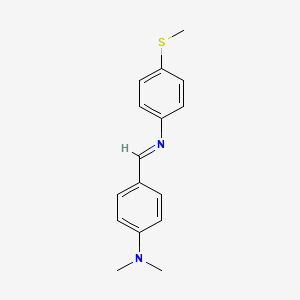
Agn-PC-0loxqy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0loxqy is a complex organic compound with the molecular formula C41H28N2O . It contains a total of 72 atoms, including 28 hydrogen atoms, 41 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The compound features a variety of bonds and rings, including aromatic bonds, six-membered rings, and ten-membered rings .
Vorbereitungsmethoden
The preparation of Agn-PC-0loxqy involves several synthetic routes and reaction conditions. The primary methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium.
Analyse Chemischer Reaktionen
Agn-PC-0loxqy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0loxqy has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Agn-PC-0loxqy involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0loxqy can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0JKHFR: This compound has a similar structure but different functional groups and properties.
This compound: Another compound with a similar molecular formula but different chemical properties.
The uniqueness of this compound lies in its specific arrangement of atoms and bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6653-11-8 |
|---|---|
Molekularformel |
C41H28N2O |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
1,3-bis(1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenyl)urea |
InChI |
InChI=1S/C41H28N2O/c44-39(42-40-31-19-7-1-13-25(31)37(26-14-2-8-20-32(26)40)27-15-3-9-21-33(27)40)43-41-34-22-10-4-16-28(34)38(29-17-5-11-23-35(29)41)30-18-6-12-24-36(30)41/h1-24,37-38H,(H2,42,43,44) |
InChI-Schlüssel |
QETCUXPZKFZOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)NC(=O)NC67C8=CC=CC=C8C(C9=CC=CC=C96)C1=CC=CC=C71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)


![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

